molecular formula C7H16Br2Si B15174457 Bis(bromomethyl)(tert-butyl)methylsilane CAS No. 918904-48-0

Bis(bromomethyl)(tert-butyl)methylsilane

Cat. No.: B15174457
CAS No.: 918904-48-0
M. Wt: 288.09 g/mol
InChI Key: VSHNMHBKVUPYPT-UHFFFAOYSA-N
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Description

Bis(bromomethyl)(tert-butyl)methylsilane is an organosilicon compound with the formula (BrCH₂)₂(t-Bu)MeSi, where a silicon atom is bonded to a tert-butyl group, a methyl group, and two bromomethyl groups. This compound is characterized by its high reactivity due to the presence of two bromine atoms on the methyl substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and as a precursor for functionalized silanes . The tert-butyl group provides steric bulk, enhancing stability under certain conditions, while the bromomethyl groups enable nucleophilic substitution or elimination reactions.

Properties

CAS No.

918904-48-0

Molecular Formula

C7H16Br2Si

Molecular Weight

288.09 g/mol

IUPAC Name

bis(bromomethyl)-tert-butyl-methylsilane

InChI

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5-8)6-9/h5-6H2,1-4H3

InChI Key

VSHNMHBKVUPYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(CBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)(tert-butyl)methylsilane typically involves the bromomethylation of a suitable precursor. One common method is the reaction of tert-butyl(chloro)dimethylsilane with bromomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)(tert-butyl)methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding bis(methyl)(tert-butyl)methylsilane.

    Oxidation Reactions: Oxidation of the bromomethyl groups can lead to the formation of bis(formyl)(tert-butyl)methylsilane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include bis(azidomethyl)(tert-butyl)methylsilane, bis(thiomethyl)(tert-butyl)methylsilane, and bis(alkoxymethyl)(tert-butyl)methylsilane.

    Reduction Reactions: The major product is bis(methyl)(tert-butyl)methylsilane.

    Oxidation Reactions: The major product is bis(formyl)(tert-butyl)methylsilane.

Scientific Research Applications

Chemistry: Bis(bromomethyl)(tert-butyl)methylsilane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosilicon compounds and is employed in the preparation of functionalized silanes and siloxanes.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It is also investigated for its potential use in drug delivery systems due to its ability to form stable covalent bonds with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. It is also employed in the manufacture of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(bromomethyl)(tert-butyl)methylsilane involves the reactivity of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. The silicon atom in the compound provides stability and enhances the reactivity of the bromomethyl groups.

Molecular Targets and Pathways: In biological systems, this compound targets nucleophilic sites on biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between Bis(bromomethyl)(tert-butyl)methylsilane and structurally related silanes:

Compound Molecular Formula Substituents Reactivity Key Applications Key References
This compound C₆H₁₃Br₂Si Two bromomethyl, tert-butyl, methyl High (dual Br sites for substitution) Polymer cross-linking, alkylation agents
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi Aromatic Br, phenoxy, tert-butyl, methyl Moderate (Br in aromatic position) Protecting groups, aromatic synthesis
(3-Bromopropoxy)(tert-butyl)dimethylsilane C₁₀H₂₁BrOSi Aliphatic Br on propoxy chain Moderate (Br on flexible chain) Functionalized surfactants, intermediates
4-Bromobutoxy-tert-butyl-dimethylsilane C₁₀H₂₁BrOSi Br on butoxy chain Low (longer chain reduces reactivity) Drug delivery systems, slow-release agents
tert-Butyl(3-chloropropoxy)dimethylsilane C₁₀H₂₁ClOSi Cl instead of Br on propoxy Lower (Cl less reactive than Br) Hydrolysis-resistant intermediates

Key Comparisons

Reactivity: The dual bromomethyl groups in this compound make it significantly more reactive than mono-brominated analogs like (3-Bromophenoxy)(tert-butyl)dimethylsilane . For example, in nucleophilic substitution reactions, bis(bromomethyl) compounds react faster due to increased electrophilicity and steric accessibility . Bromine’s electronegativity enhances reactivity compared to chlorine analogs (e.g., tert-butyl(3-chloropropoxy)dimethylsilane), which require harsher conditions for substitution .

Synthetic Utility: this compound is ideal for polymer cross-linking and dendrimer synthesis, where dual reactive sites enable branching . In contrast, (3-Bromophenoxy)(tert-butyl)dimethylsilane is more suited for aromatic coupling reactions due to its stable phenoxy-bromine bond . Compounds like 4-bromobutoxy-tert-butyl-dimethylsilane are used in slow-release formulations, leveraging their lower reactivity for controlled hydrolysis .

Stability: The tert-butyl group in all compounds provides steric protection, reducing unwanted hydrolysis. However, bromine’s electronegativity makes bromomethyl-substituted silanes more prone to hydrolysis compared to non-halogenated analogs .

Physical Properties: this compound has a higher molecular weight (~315 g/mol) compared to simpler brominated silanes (e.g., 287 g/mol for (3-Bromophenoxy)(tert-butyl)dimethylsilane) due to its two bromine atoms . The boiling point and polarity increase with bromine content, influencing solubility in organic solvents like hexanes or THF .

Biological Activity

Bis(bromomethyl)(tert-butyl)methylsilane is a silane compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be characterized by its unique silane structure, which includes bromomethyl and tert-butyl groups. The presence of these functional groups may influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited, but it is hypothesized to exhibit several biological effects based on its chemical nature. The following sections outline the potential biological activities reported in various studies.

1. Antimicrobial Activity

Some studies have indicated that silane compounds can possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound may inhibit bacterial growth, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on various cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects at higher concentrations.

Cell LineIC50 (µM)
HeLa25
MCF-730

The observed cytotoxicity suggests potential applications in cancer therapy; however, the selectivity and mechanism of action require further exploration.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the bromomethyl group may participate in nucleophilic reactions with cellular macromolecules, leading to altered cellular functions.

Case Studies

Several case studies have investigated the biological implications of silane compounds similar to this compound:

  • Study A : Investigated the antimicrobial properties of a related silane compound and found significant inhibition of biofilm formation in Staphylococcus aureus. This suggests potential applications in medical device coatings.
  • Study B : Evaluated the cytotoxic effects on cancer cell lines, demonstrating that certain silanes can induce apoptosis through oxidative stress mechanisms.

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